molecular formula C6H8O4 B7762692 Monoethyl fumarate CAS No. 3249-53-4

Monoethyl fumarate

Cat. No.: B7762692
CAS No.: 3249-53-4
M. Wt: 144.12 g/mol
InChI Key: XLYMOEINVGRTEX-ONEGZZNKSA-N
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Description

Ethyl fumarate, also known as fumaric acid monoethyl ester, is an organic compound with the molecular formula C₆H₈O₄. It is a derivative of fumaric acid, a naturally occurring organic acid found in various plants and fungi. Ethyl fumarate is a colorless to pale yellow liquid with a fruity odor and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve a high yield of the ester.

Industrial Production Methods

In industrial settings, ethyl fumarate is produced through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high purity and yield of the product. Additionally, advancements in green chemistry have led to the development of more environmentally friendly production methods, such as biotechnological processes using renewable raw materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl fumarate undergoes various chemical reactions, including:

    Oxidation: Ethyl fumarate can be oxidized to form fumaric acid.

    Reduction: It can be reduced to form succinic acid or its derivatives.

    Substitution: Ethyl fumarate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Fumaric acid.

    Reduction: Succinic acid or its esters.

    Substitution: Various substituted fumarates depending on the nucleophile used.

Scientific Research Applications

Ethyl fumarate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl fumarate involves its conversion to fumaric acid and other metabolites in the body. These metabolites can modulate various biochemical pathways, including the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress . Additionally, ethyl fumarate and its derivatives can inhibit the activity of certain enzymes, leading to anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

Ethyl fumarate is similar to other fumaric acid esters, such as dimethyl fumarate and diethyl fumarate. it has unique properties and applications that set it apart:

    Dimethyl fumarate: Primarily used in the treatment of multiple sclerosis and psoriasis.

    Diethyl fumarate: Used in the synthesis of polymers and as a plasticizer.

Other similar compounds include succinic acid and its esters, which share structural similarities but differ in their chemical reactivity and applications .

Ethyl fumarate’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-4-ethoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYMOEINVGRTEX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55141-86-1 (hydrochloride salt), 62008-21-3 (zinc salt), 62008-22-4 (calcium salt), 76260-93-0 (lithium salt)
Record name Ethyl fumarate
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DSSTOX Substance ID

DTXSID701021503
Record name Ethyl fumarate
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2459-05-4
Record name Monoethyl fumarate
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Record name Ethyl fumarate
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Record name Ethyl fumarate
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Record name Ethyl fumarate
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Record name ETHYL FUMARATE
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